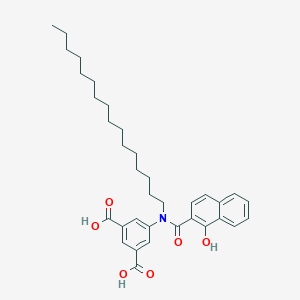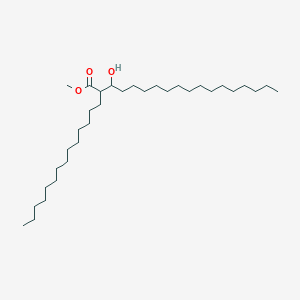
Methyl 3-hydroxy-2-tetradecyloctadecanoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 3-hydroxy-2-tetradecyloctadecanoate, also known as Methyl 3-hydroxy-2-tetradecyloctadecanoate, is a fatty acid methyl ester that has been synthesized and studied for its potential applications in scientific research. This compound has been shown to have a variety of biochemical and physiological effects, making it a promising candidate for further study.
Aplicaciones Científicas De Investigación
Novel Phospholipid Biosynthesis
Datta and Takayama (1993) identified a novel phospholipid containing 3-oxo-2-tetradecyloctadecanoate (dehydrocorynomycolate) in Corynebacterium diphtheriae. They found that this complex phospholipid, composed of dehydrocorynomycolate, a phosphate group, diacylglycerol, and an amine-containing component, is synthesized in an ATP-dependent manner, highlighting a unique biosynthetic pathway in bacteria (Datta & Takayama, 1993).
Lipopolysaccharide Analysis
Mielniczuk et al. (1992) utilized 3-hydroxytetradecanoic acids, closely related to Methyl 3-hydroxy-2-tetradecyloctadecanoate, as chemical markers in lipopolysaccharides analysis. Their study demonstrates the utility of these compounds in identifying bacterial lipopolysaccharides using gas chromatography-mass spectrometry, an essential technique in microbiology and pharmacology (Mielniczuk et al., 1992).
Synthesis of Anti-Tumor and Anti-Obesity Agents
Tripathi and Kumar (2012) described a method for synthesizing key chiral building blocks for anti-tumor and anti-obesity agents, including tetrahydrolipstatin and tetrahydroesterastin. This involves a process using hydrolytic kinetic resolution and sequential reactions, highlighting the importance of Methyl 3-hydroxy-2-tetradecyloctadecanoate in medicinal chemistry (Tripathi & Kumar, 2012).
Oxidative Cyclization in Organic Synthesis
Hashmi et al. (1984) conducted a study on oxidative cyclization involving hydroxy fatty esters, including Methyl 3-hydroxy-2-tetradecyloctadecanoate, producing various cyclic derivatives. This work is significant in organic chemistry for the synthesis of complex molecules (Hashmi et al., 1984).
Enantioselective Synthesis in Pharmaceutical Production
Birk et al. (2006) reported an enantioselective synthesis of Orlistat, an anti-obesity drug, using asymmetric hydrogenation of methyl 3-oxotetradecanoate to produce methyl (R)-3-hydroxy-tetradecanoate. This research is crucial for developing efficient and scalable pharmaceutical manufacturing processes (Birk et al., 2006).
Propiedades
Número CAS |
17369-87-8 |
|---|---|
Nombre del producto |
Methyl 3-hydroxy-2-tetradecyloctadecanoate |
Fórmula molecular |
C33H66O3 |
Peso molecular |
510.9 g/mol |
Nombre IUPAC |
methyl 3-hydroxy-2-tetradecyloctadecanoate |
InChI |
InChI=1S/C33H66O3/c1-4-6-8-10-12-14-16-18-20-22-24-26-28-30-32(34)31(33(35)36-3)29-27-25-23-21-19-17-15-13-11-9-7-5-2/h31-32,34H,4-30H2,1-3H3 |
Clave InChI |
NCKLMYIJGWLHIF-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
SMILES canónico |
CCCCCCCCCCCCCCCC(C(CCCCCCCCCCCCCC)C(=O)OC)O |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



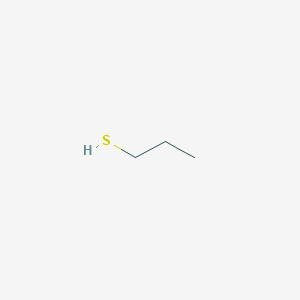
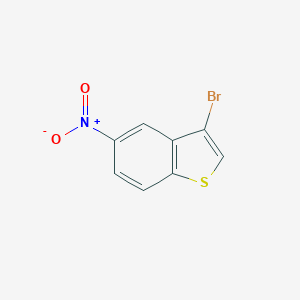
![5-[1-(2,3-Dimethylphenyl)ethenyl]-1H-imidazole](/img/structure/B107720.png)

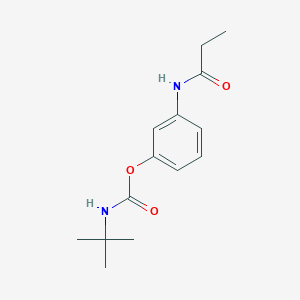
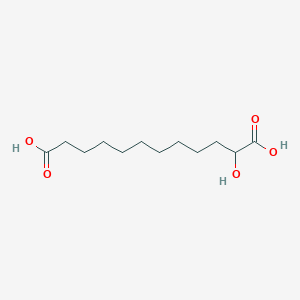
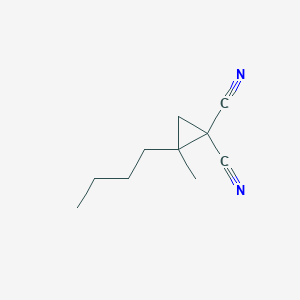
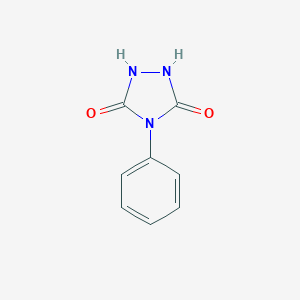
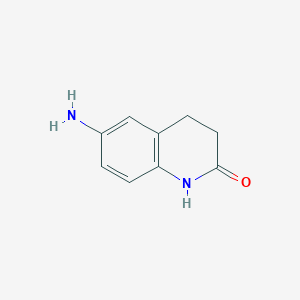

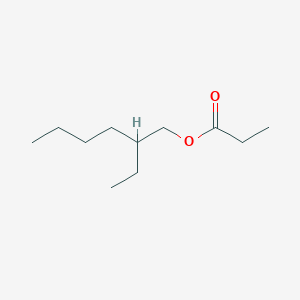
![6-Methyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B107754.png)

